ビス(tert-ブチルイミノ)ビス(ジメチルアミノ)タングステン(VI)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

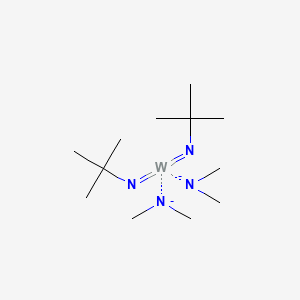

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is an organometallic compound with the molecular formula ((CH₃)₃CN)₂W(N(CH₃)₂)₂. It is used primarily as a precursor in the deposition of tungsten carbide and tungsten nitride thin films through atomic layer deposition (ALD) processes . This compound is known for its high reactivity and ability to form strong bonds with various substrates, making it valuable in materials science and nanotechnology .

科学的研究の応用

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the deposition of tungsten carbide and tungsten nitride thin films in ALD processes.

Biology: Investigated for potential use in biological imaging and as a catalyst in biochemical reactions.

Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.

作用機序

Mode of Action

BTBMW interacts with its targets through coordination chemistry. It forms coordination complexes with metal centers, potentially influencing their reactivity and catalytic activity. The compound’s mode of action likely involves electron transfer processes, ligand exchange, and substrate activation .

Biochemical Pathways

BTBMW’s impact on biochemical pathways remains an area of active investigation. It may participate in organic synthesis, polymerization reactions, and other chemical transformations. Its downstream effects could include altered reaction rates, selectivity, and product distributions .

Action Environment

- The choice of solvent affects BTBMW’s stability and reactivity. Reaction conditions impact its performance. BTBMW’s efficacy can be influenced by its recyclability in sustainable processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) typically involves the reaction of tungsten hexachloride (WCl₆) with tert-butylamine and dimethylamine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The process can be summarized as follows:

- Dissolve tungsten hexachloride in a suitable solvent, such as tetrahydrofuran (THF).

- Add tert-butylamine and dimethylamine to the solution.

- Stir the mixture at a controlled temperature, usually around room temperature, for several hours.

- Purify the resulting product through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications for industrial applications .

化学反応の分析

Types of Reactions

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tungsten oxides.

Reduction: It can be reduced to lower oxidation states of tungsten.

Substitution: Ligand exchange reactions can occur, where the tert-butylimino or dimethylamino groups are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as hydrogen gas (H₂) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Ligand exchange reactions often involve the use of other amines or phosphines as reagents.

Major Products

Oxidation: Tungsten trioxide (WO₃) and other tungsten oxides.

Reduction: Lower oxidation state tungsten compounds.

Substitution: New organometallic complexes with different ligands.

類似化合物との比較

Similar Compounds

- Tris(diethylamido)(tert-butylimido)tantalum(V)

- Tris(diethylamido)(tert-butylimido)niobium(V)

- Tetrakis(dimethylamido)titanium(IV)

- Pentakis(dimethylamino)tantalum(V)

- Tetrakis(dimethylamido)zirconium(IV)

Uniqueness

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is unique due to its specific combination of ligands, which provide a balance of stability and reactivity. This makes it particularly suitable for ALD processes, where precise control over film thickness and composition is required. Additionally, its ability to form strong bonds with various substrates enhances its versatility in different applications.

生物活性

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) , commonly referred to as BTBMW, is an organotungsten compound with significant applications in materials science, particularly in the deposition of tungsten-based thin films. This compound, characterized by its unique chemical structure and properties, has garnered attention for its biological activity and potential applications in various fields.

Chemical Structure and Properties

BTBMW has the molecular formula C12H30N4W and a molecular weight of 414.23 g/mol. It features tungsten in a +6 oxidation state coordinated with two tert-butylimido groups and two dimethylamino ligands. The compound typically appears as a light yellow to dark orange liquid and is sensitive to air and moisture, necessitating storage under inert gas conditions to maintain stability .

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₃₀N₄W |

| Molecular Weight | 414.23 g/mol |

| Boiling Point | 81 °C at 0.02 mmHg |

| Density | 1.305 g/mL at 25 °C |

| Purity | 98%+ |

Case Studies

-

Thin Film Deposition for Biomedical Devices :

BTBMW is utilized in atomic layer deposition (ALD) processes to create tungsten-based thin films that can be integrated into biomedical devices. The controlled deposition allows for the fabrication of coatings that enhance biocompatibility and functionality . -

Synthesis of WS₂ Films :

A study demonstrated the use of BTBMW in the synthesis of high-purity WS₂ films through a novel ALD method that incorporates chemical vapor deposition (CVD) characteristics. This approach minimizes nitrogen contamination, making it suitable for applications requiring high purity, such as in electronic devices . -

Electrocatalytic Applications :

Research indicates that BTBMW can be used to modify the surface properties of electrocatalysts, enhancing their performance in reactions such as oxygen evolution reaction (OER). By depositing thin films of tungsten compounds derived from BTBMW, researchers have reported improved catalytic activity .

Safety and Handling

Given its classification as flammable and water-reactive, handling BTBMW requires stringent safety precautions:

- Personal Protective Equipment : Gloves, goggles, and flame-resistant clothing should be worn.

- Storage Conditions : Must be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

- Hazard Codes : Classified with hazard codes H227 (flammable), H260 (water-reactive), H314 (causes severe skin burns), and H318 (causes serious eye damage) .

特性

CAS番号 |

406462-43-9 |

|---|---|

分子式 |

C12H30N4W-2 |

分子量 |

414.23 g/mol |

IUPAC名 |

bis(tert-butylimino)tungsten;dimethylazanide |

InChI |

InChI=1S/2C4H9N.2C2H6N.W/c2*1-4(2,3)5;2*1-3-2;/h2*1-3H3;2*1-2H3;/q;;2*-1; |

InChIキー |

PPJPTAQKIFHZQU-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N=[W]=NC(C)(C)C.C[N-]C.C[N-]C |

正規SMILES |

CC(C)(C)N=[W]=NC(C)(C)C.C[N-]C.C[N-]C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。